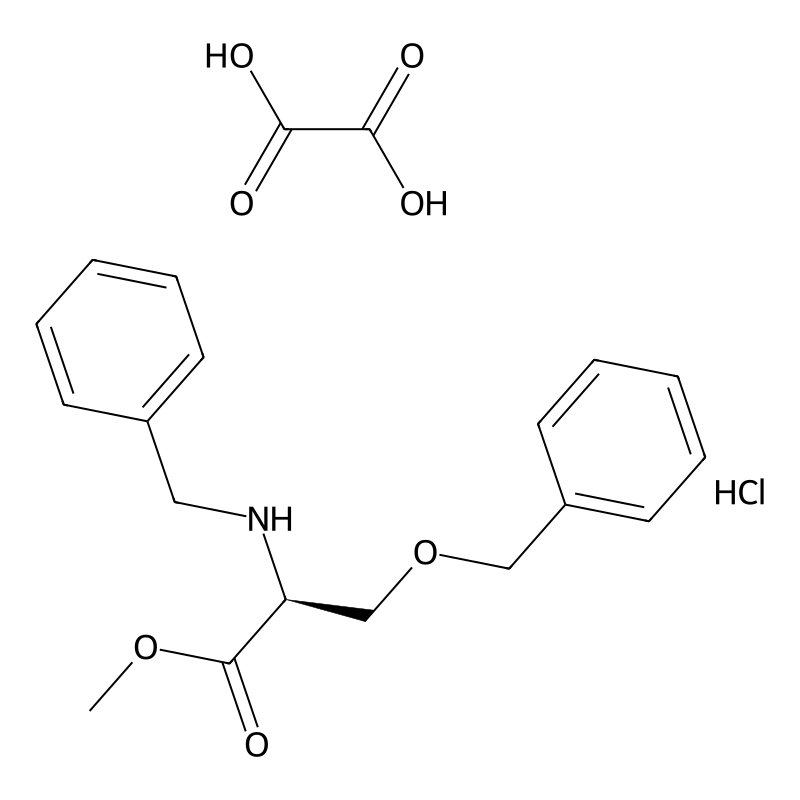

N,O-Dibenzyl-L-serine methyl ester hydrochloride (Bzl-L-Ser(Bzl)-OMe.HCl)

Catalog No.

S6596451

CAS No.

402929-65-1

M.F

C20H24ClNO7

M. Wt

425.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

402929-65-1

Product Name

N,O-Dibenzyl-L-serine methyl ester hydrochloride (Bzl-L-Ser(Bzl)-OMe.HCl)

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid;hydrochloride

Molecular Formula

C20H24ClNO7

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C18H21NO3.C2H2O4.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6;/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6);1H/t17-;;/m0../s1

InChI Key

XCQLQCGHSGNXBS-RMRYJAPISA-N

SMILES

COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl

- Peptide Synthesis: The presence of the methyl ester group (OMe) suggests Bzl-L-Ser(Bzl)-OMe.HCl could function as a protected amino acid building block for peptide synthesis. The benzyl (Bzl) protecting groups on the nitrogen (N) and the side chain oxygen (O) of the serine residue can be selectively removed under appropriate conditions to allow for peptide bond formation. L-serine is a naturally occurring amino acid, and incorporating it into peptides can be valuable for studying protein structure and function.

- Study of Serine Racemization: Research has been conducted on the racemization (conversion between L- and D-isomers) of serine dipeptide active ester derivatives, which are structurally similar to Bzl-L-Ser(Bzl)-OMe.HCl []. This research helps improve the efficiency of peptide synthesis by minimizing unwanted racemization during coupling reactions.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

425.1241298 g/mol

Monoisotopic Mass

425.1241298 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds